molecular formula C10H10N4O2 B2394116 N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide CAS No. 1049168-23-1

N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide

Cat. No.: B2394116
CAS No.: 1049168-23-1
M. Wt: 218.216
InChI Key: PXMYVCQNKLVGES-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of the amino and oxoethyl groups further enhances its reactivity and potential for diverse chemical transformations.

Future Directions

“N-(2-amino-2-oxoethyl)acrylamide” is currently used for research purposes . Its future applications will depend on the results of ongoing and future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds. This step often requires acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Amino and Oxoethyl Groups: The amino and oxoethyl groups can be introduced through nucleophilic substitution reactions. For instance, the reaction of an indazole derivative with an appropriate oxoethylating agent, such as ethyl chloroformate, followed by amination, can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted indazole derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-amino-2-oxoethyl)acrylamide: This compound shares the amino and oxoethyl groups but has an acrylamide moiety instead of the indazole ring.

    N-(2-amino-2-oxoethyl)ethanediamide: Similar in having the amino and oxoethyl groups, but with an ethanediamide structure.

Uniqueness

N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide is unique due to its indazole core, which imparts distinct chemical and biological properties. The indazole ring system is known for its stability and ability to participate in a variety of chemical reactions, making this compound versatile for multiple applications.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-8(15)5-12-10(16)9-6-3-1-2-4-7(6)13-14-9/h1-4H,5H2,(H2,11,15)(H,12,16)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMYVCQNKLVGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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